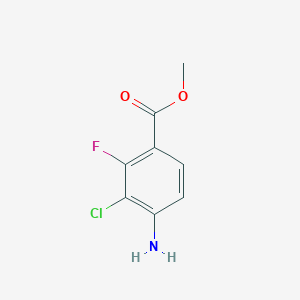

Methyl 4-amino-3-chloro-2-fluorobenzoate

Description

Methyl 4-amino-3-chloro-2-fluorobenzoate (CAS: 875145-53-2) is a substituted benzoate ester with the molecular formula C₈H₇ClFNO₂. Its structure features a methyl ester group at the 1-position, with amino (-NH₂), chloro (-Cl), and fluoro (-F) substituents at the 4-, 3-, and 2-positions of the benzene ring, respectively . This compound is likely utilized as an intermediate in pharmaceutical or agrochemical synthesis due to its reactive amino group and halogenated aromatic system, which enable further derivatization (e.g., amidation, diazotization) .

Properties

Molecular Formula |

C8H7ClFNO2 |

|---|---|

Molecular Weight |

203.60 g/mol |

IUPAC Name |

methyl 4-amino-3-chloro-2-fluorobenzoate |

InChI |

InChI=1S/C8H7ClFNO2/c1-13-8(12)4-2-3-5(11)6(9)7(4)10/h2-3H,11H2,1H3 |

InChI Key |

BTODBWOFRFSXNT-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C(=C(C=C1)N)Cl)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-amino-3-chloro-2-fluorobenzoate can be synthesized through several synthetic routes. One common method involves the esterification of 4-amino-3-chloro-2-fluorobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to enhance efficiency and yield. The use of automated systems for temperature and pressure control ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-chloro-2-fluorobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

Substitution: Products include derivatives with different substituents replacing the chloro or fluoro groups.

Oxidation: The major product is 4-nitro-3-chloro-2-fluorobenzoate.

Reduction: The major product is 4-amino-3-chloro-2-fluorobenzyl alcohol.

Scientific Research Applications

Methyl 4-amino-3-chloro-2-fluorobenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: It is utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 4-amino-3-chloro-2-fluorobenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the chloro and fluoro groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Physico-Chemical Properties

The following table highlights key structural analogs and their differences from the target compound:

Notes:

- Similarity scores (0.92–0.94) are derived from structural overlap (substituent type/position) rather than functional equivalence .

- Ester vs. carboxylic acid : The methyl ester group improves lipophilicity and stability against hydrolysis compared to carboxylic acids like 4-Chloro-2-fluoro-3-methylbenzoic acid .

Research Findings and Limitations

- Synthesis Pathways : describes a method for synthesizing Methyl 4-bromo-3-formamidobenzoate via analogous esterification, implying feasible scalability for the target compound .

- Spectroscopic Data : FTIR and NMR spectra for methyl shikimate () provide a framework for characterizing similar esters, though specific data for the target compound are lacking .

Biological Activity

Methyl 4-amino-3-chloro-2-fluorobenzoate, an organic compound with the molecular formula CHClFNO and a molecular weight of approximately 203.60 g/mol, is part of the benzoate ester class. This compound features an amino group, a chloro substituent, and a fluorine atom on the benzene ring, which significantly influences its biological activity and potential therapeutic applications. Its structural characteristics make it a subject of interest in medicinal chemistry, particularly for its roles in enzyme modulation and potential anti-inflammatory and antimicrobial properties.

The biological activity of this compound primarily arises from its ability to interact with various biological targets, including enzymes and receptors. The amino group facilitates hydrogen bonding with enzyme active sites, while the halogen substituents enhance hydrophobic interactions. These interactions are crucial for modulating biological functions and influencing metabolic pathways.

Potential Therapeutic Applications

Research indicates that this compound may have applications in:

- Anti-inflammatory agents : The compound has been studied for its potential to inhibit inflammatory pathways.

- Antimicrobial properties : Its structural features suggest possible efficacy against certain bacterial strains.

- Biochemical probes : It serves as a tool in assays to study enzyme activity and protein interactions.

Structural Comparison with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Similarity Index |

|---|---|---|

| This compound | Contains methyl ester instead of carboxylic acid | 0.88 |

| 2-Amino-5-chloro-4-fluorobenzoic acid | Different substitution pattern on the benzene ring | 0.91 |

| Ethyl 6-amino-3-chloro-2-fluorobenzoate | Ethyl ester instead; different position of amino group | 0.90 |

| 2-Amino-3-chloro-6-fluorobenzoic acid | Fluorine atom at a different position | 0.92 |

This table illustrates how this compound retains unique characteristics that may influence its biological activity compared to similar compounds.

Enzyme Interactions

Studies have shown that this compound can bind to specific enzymes, modulating their activity. For instance, it has been investigated for its effects on cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Preliminary results suggest that this compound may inhibit COX activity, thereby reducing inflammation .

Antimicrobial Studies

Research into the antimicrobial properties of this compound has revealed promising results against various bacterial strains. In vitro studies indicate that it exhibits significant antibacterial activity, particularly against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the precise pathways involved.

Biochemical Probes

The compound's role as a biochemical probe has been highlighted in several studies focusing on enzyme kinetics. For example, it has been used to investigate the binding interactions between enzymes and substrates, providing insights into metabolic pathways and potential drug development applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.